molecular formula C13H11NOS B3049867 10H-Phenothiazine, 10-methyl-, 5-oxide CAS No. 2234-09-5

10H-Phenothiazine, 10-methyl-, 5-oxide

Cat. No.: B3049867
CAS No.: 2234-09-5
M. Wt: 229.3 g/mol
InChI Key: LUXDKIVXVUWRQB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-methyl-, 5-oxide typically involves the oxidation of 10-methylphenothiazine. A common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the oxide group at the 5-position .

Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form sulfoxides and sulfones.

    Reduction: It can be reduced back to 10-methylphenothiazine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 10H-Phenothiazine, 10-methyl-, 5-oxide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .

Biology and Medicine: In the pharmaceutical industry, derivatives of phenothiazine are used in the development of antipsychotic drugs, antihistamines, and antiemetics. The compound’s ability to interact with biological systems makes it a subject of interest in medicinal chemistry .

Industry: The compound is used as a stabilizer in the polymer industry to prevent unwanted polymerization reactions. It is also employed in the production of dyes and pigments due to its chromophoric properties .

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 10-methyl-, 5-oxide involves its interaction with biological membranes and enzymes. It can act as an antioxidant in aqueous solutions, neutralizing free radicals. in lipid environments, it can form stable phenothiazinyl radicals, which exhibit prooxidant activity and can be toxic to cells .

Comparison with Similar Compounds

  • 10-Methylphenothiazine
  • Phenothiazine
  • Promethazine
  • Ethopropazine
  • Dimethoxanate

Comparison: 10H-Phenothiazine, 10-methyl-, 5-oxide is unique due to the presence of the oxide group at the 5-position, which imparts distinct chemical and biological properties. Unlike its parent compound, 10-methylphenothiazine, the oxide derivative exhibits both antioxidant and prooxidant activities depending on the environment. This dual behavior makes it particularly interesting for research in oxidative stress and related fields .

Properties

IUPAC Name

10-methylphenothiazine 5-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c1-14-10-6-2-4-8-12(10)16(15)13-9-5-3-7-11(13)14/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXDKIVXVUWRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944991
Record name 10-Methyl-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2234-09-5
Record name 10-Methylphenothiazine 5-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-Methyl-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
10H-Phenothiazine, 10-methyl-, 5-oxide

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